Reserpic acid hydrochloride

Descripción general

Descripción

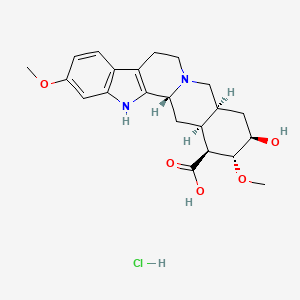

Reserpic acid hydrochloride is a biochemical . It has a molecular formula of C22H29ClN2O5 . The exact mass is 436.18 and the molecular weight is 436.933 .

Synthesis Analysis

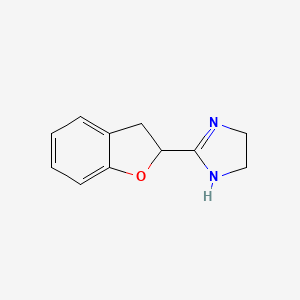

The synthesis of this compound involves a controlled alkaline hydrolysis of reserpine . The process was first reported by R.B. Woodward’s group in 1956 . The synthesis involved the use of conformational analysis and stereoelectronic effects to develop the stereopoints in the exceedingly complex problem .

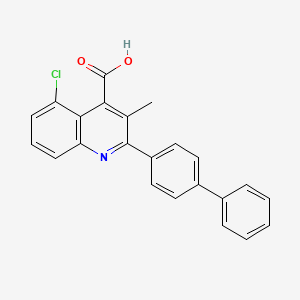

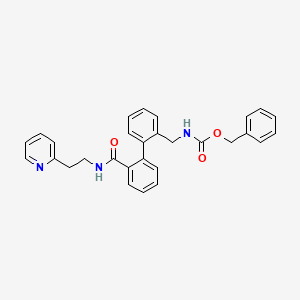

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms . The average mass is 436.929 Da .

Physical And Chemical Properties Analysis

This compound has a molar mass of 445.9 g/mol . The exact physical and chemical properties specific to this compound are not explicitly mentioned in the search results.

Aplicaciones Científicas De Investigación

1. Chemical Structure and Derivation

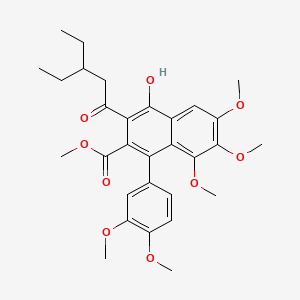

Reserpic acid hydrochloride, derived from Reserpine, is an ester alkaloid isolated from Rauwolfia serpentina Benth. It yields reserpic acid, 3,4,5-trimethoxybenzoic acid, and methanol upon hydrolysis. Reserpic acid is considered a yohimbane derivative, and a hypothetical structure of reserpine aligns with known facts about reserpic acid (Dorfman et al., 1954).

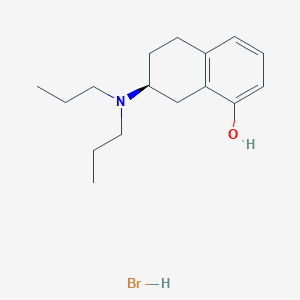

2. Biochemical Impact on Catecholamine Transport

Reserpic acid inhibits catecholamine transport into adrenal medullary chromaffin vesicles. It blocks the H+/monoamine translocator, acting as a probe of the translocator's structural asymmetry due to its binding to the external face of the monoamine translocator (Chaplin et al., 1985).

3. Hydrotropic Agent Properties

This compound, as a neutral molecule, exhibits hydrotropic properties, which involve increasing the aqueous solubility of poorly soluble solutes. This redefines the term 'hydrotropic agent' to include such compounds (Saleh & El-Khordagui, 1985).

4. Metabolism Studies

The metabolism of reserpine, from which reserpic acid is derived, has been studied extensively. It was found that high levels of methyl reserpate, a metabolic product, are found in rats after oral administration of reserpine, but not after parenteral administration. These studies help understand how reserpic acid and its derivatives behave in biological systems (Dill et al., 1956).

5. Neuropharmacological Studies

Studies on the intraventricular administration of reserpine in conscious cats have shown that reserpic acid, a metabolite of reserpine, does not produce effects such as relaxation of the nictitating membrane or tranquillization, indicating that these reserpine actions are not attributable to its metabolites like reserpic acid (Dasgupta & Haley, 1957).

6. Enhancing Physicochemical Properties

This compound's potential use in enhancing the physicochemical properties of drugs through crystal engineering approaches has been explored. Cocrystals of drugs with substances like this compound have shown improvements in solubility and permeability (Sanphui et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMNXYROCXRE-BCRILHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1910-70-9 | |

| Record name | Reserpic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESERPIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

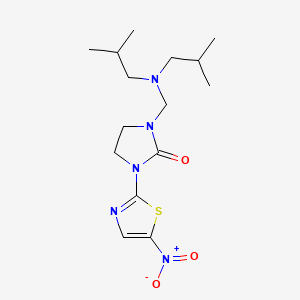

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)